2-Methoxy-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Synthesis Analysis
The synthesis of this compound involves the reaction of α-phenyl-β-formylacrylic derivatives with various amidines . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H8BF3O3 . The molecular weight is 219.95 .Chemical Reactions Analysis
As a derivatizing agent, this compound reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.473 (lit.), boiling point of 105-107 °C/1 mmHg (lit.), melting point of 46-49 °C (lit.), and a density of 1.344 g/mL at 25 °C (lit.) .Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and drug development. It has been used as a substrate in enzyme kinetics studies, as a reagent in chemical synthesis, and as an inhibitor of certain enzymes. It has also been used to study the effects of various drugs on the human body, as well as the mechanism of action of certain drugs.
Mechanism of Action
Target of Action
2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines . Therefore, the primary targets of this compound are secondary alcohols and amines.
Mode of Action
The compound interacts with its targets (secondary alcohols and amines) to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . This interaction allows for the determination of the stereochemistry of the target molecule.
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of an ester or amide with secondary alcohols or amines . This allows for the determination of the absolute configuration of the chiral carbon center in these molecules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended that the compound be stored in a well-ventilated place and kept tightly closed . Additionally, it should be used only outdoors or in a well-ventilated area to avoid inhalation .
Advantages and Limitations for Lab Experiments
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable under most conditions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, it is important to note that this compound is a relatively new compound, and its long-term effects are not yet fully understood.
Future Directions
Given the wide range of applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, there are numerous potential future directions for research. One potential direction is to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent. Another potential direction is to further explore the mechanism of action of this compound, as well as its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential toxicity of this compound and to develop methods for its safe handling and use in laboratory experiments.
Safety and Hazards
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFQFJTFHHNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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